(3Z)-5-bromo-3-(4-methylbenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a (4-methylphenyl)methylidene group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2,3-dihydro-1H-indol-2-one with (4-methylphenyl)methylidene. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(phenylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione
- (3Z)-3-(2-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Uniqueness
(3Z)-5-BROMO-3-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the bromine atom and the (4-methylphenyl)methylidene group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12BrNO |
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Molecular Weight |
314.18 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(4-methylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)8-14-13-9-12(17)6-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- |
InChI Key |
FISOAGNIVQHXLP-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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